Ethyl-2-Amino-6-Hydroxybenzoat

Übersicht

Beschreibung

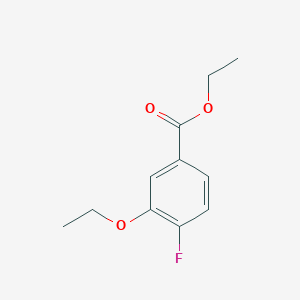

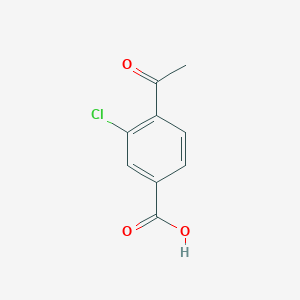

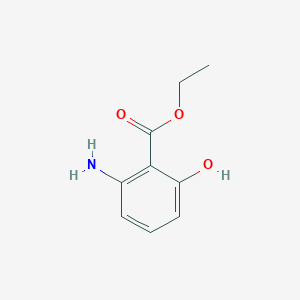

Ethyl 2-amino-6-hydroxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-hydroxybenzoate can be analyzed using various spectroscopic techniques such as NMR, IR, and Mass Spectroscopy . The compound’s molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .

Wissenschaftliche Forschungsanwendungen

Organische Bausteine

Ethyl-2-Amino-6-Hydroxybenzoat wird als organischer Baustein in der chemischen Synthese verwendet . Es ist eine vielseitige Verbindung, die zur Konstruktion einer Vielzahl komplexer Moleküle verwendet werden kann.

Pharmazeutische Prüfung

Diese Verbindung wird in der pharmazeutischen Prüfung verwendet . Es kann als Referenzstandard für genaue Ergebnisse dienen und so die Qualität und Konsistenz pharmazeutischer Produkte gewährleisten.

Synthese von Chinolinalaminen

This compound kann zur Synthese von substituierten 6,7-Dihydroxy-4-Chinolinalaminen verwendet werden . Diese Verbindungen haben ein signifikantes therapeutisches Potenzial.

Tyrosinkinase-Inhibitoren

Die Verbindung spielt eine Rolle bei der Synthese von Tyrosinkinase-Inhibitoren . Diese Inhibitoren sind wichtig bei der Behandlung verschiedener Krebsarten, da sie bestimmte Proteine blockieren können, die das Zellwachstum fördern.

Synthese von Tandutinib, Erlotinib und Gefitinib

This compound wird zur verbesserten Synthese von drei substituierten 6,7-Dihydroxy-4-Chinolinalaminen verwendet: Tandutinib, Erlotinib und Gefitinib . Dies sind potente Medikamente, die zur Behandlung von Krebs eingesetzt werden.

Forschungsanwendung

Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet . Es ist ein wertvolles Werkzeug für Wissenschaftler, die verschiedene chemische Reaktionen und Prozesse untersuchen.

Wirkmechanismus

Target of Action

Ethyl 2-amino-6-hydroxybenzoate, also known as Ethyl hydroxybenzoate, is a derivative of benzoic acid, which is esterified with an ethyl group and para-substituted with a hydroxyl group . It belongs to the class of compounds known as p-hydroxybenzoic acid alkyl esters, which are known to interact with various targets in the body .

Mode of Action

It is known that benzylic halides, which are similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that Ethyl 2-amino-6-hydroxybenzoate may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that anthranilate synthase generates the ortho-amino benzoate, while aminodeoxychorismate synthase produces the nascent product on the way to paba in the folate biosynthetic pathway . This suggests that Ethyl 2-amino-6-hydroxybenzoate may affect similar pathways.

Result of Action

It is known that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring . This suggests that Ethyl 2-amino-6-hydroxybenzoate may have similar effects.

Biochemische Analyse

Biochemical Properties

Ethyl 2-amino-6-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

Ethyl 2-amino-6-hydroxybenzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-6-hydroxybenzoate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions often involve hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules. Additionally, Ethyl 2-amino-6-hydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-6-hydroxybenzoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have also indicated that Ethyl 2-amino-6-hydroxybenzoate can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-6-hydroxybenzoate vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can positively influence metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

Ethyl 2-amino-6-hydroxybenzoate is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds . It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which are involved in the breakdown of aromatic rings. These interactions can influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, Ethyl 2-amino-6-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of Ethyl 2-amino-6-hydroxybenzoate can significantly impact its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its target compartments. The activity of Ethyl 2-amino-6-hydroxybenzoate can be influenced by its localization, as it may interact with different biomolecules within different cellular environments.

Eigenschaften

IUPAC Name |

ethyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPIXNYJHKHSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743171 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64241-02-7 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)